molecular formula C21H22N2O4 B2460533 4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-6-propylbenzene-1,3-diol CAS No. 171009-08-8

4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-6-propylbenzene-1,3-diol

Cat. No.: B2460533
CAS No.: 171009-08-8
M. Wt: 366.417
InChI Key: FOUMOIACEBZYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-6-propylbenzene-1,3-diol (CAS Number: 171009-08-8) is a complex organic compound with a molecular formula of C21H22N2O4 and a molecular weight of 366.4 g/mol . This research chemical is provided with a high purity level, typically 95% or higher, making it suitable for various investigative applications . The compound features a unique structure comprising a pyrazole core, a propylbenzene moiety with two phenolic hydroxyl groups, and a 2,3-dihydrobenzo[1,4]dioxin unit . This structural motif is found in compounds studied for their potential in pharmaceutical development and material science. While specific biological data for this exact molecule is limited in the public domain, its structural framework suggests potential for research into areas such as antiparasitic agents or enzyme inhibition, based on the activities of related pyrazole derivatives . Researchers can utilize this chemical as a key intermediate in synthetic chemistry or as a standard in analytical methods. Available for quick delivery, this product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use . For more detailed information, including pricing and packaging options, please contact our team of experts.

Properties

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-propylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-4-13-9-15(17(25)11-16(13)24)21-20(12(2)22-23-21)14-5-6-18-19(10-14)27-8-7-26-18/h5-6,9-11,24-25H,3-4,7-8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUMOIACEBZYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-6-propylbenzene-1,3-diol is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N2O3C_{23}H_{26}N_{2}O_{3}, and it features a unique structure comprising a pyrazole core, a propylbenzene moiety, and a dihydrobenzo-dioxin unit. The presence of these functional groups suggests potential interactions with various biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight378.46 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents
Melting PointNot determined

Antiparasitic Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiparasitic properties. For example, certain pyrazole derivatives have shown effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that the compound may possess similar activities due to its structural resemblance to known antiparasitic agents .

Cytotoxicity Studies

Cytotoxicity is a critical parameter in assessing the safety profile of new compounds. In vitro studies evaluating the cytotoxic effects of related pyrazole compounds on human cell lines revealed varying degrees of toxicity. For instance, compounds with similar structures exhibited EC50 values ranging from 20 µM to over 64 µM in MRC-5 human fetal lung fibroblast cells . This variability underscores the necessity for thorough cytotoxicity assessments for the subject compound.

The proposed mechanisms by which pyrazole derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors for specific enzymes involved in metabolic pathways of parasites.
  • Disruption of Cellular Processes : Some derivatives have been shown to interfere with cellular signaling pathways, leading to apoptosis in infected cells .

Study 1: Antiparasitic Efficacy

In a recent investigation, several pyrazole derivatives were screened for their activity against T. cruzi. The study reported that certain compounds demonstrated low micromolar potency (EC50 values as low as 2.23 μM) while exhibiting minimal cytotoxicity towards human cells . This highlights the therapeutic potential of structurally related compounds.

Study 2: Cytotoxicity Assessment

A comprehensive cytotoxicity study was conducted on various diarylpyrazoles, revealing that while some compounds showed promising biological activities, they also posed significant cytotoxic risks. The study emphasized the importance of evaluating cytotoxicity alongside therapeutic efficacy to ensure safe drug development .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C23H26N2O3C_{23}H_{26}N_{2}O_{3} with a molecular weight of approximately 378.46 g/mol. The structure features a pyrazole ring, a propylbenzene moiety, and a dihydrobenzo[d][1,4]dioxin unit, which contribute to its unique chemical properties.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 and K562 . The mechanism often involves apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of the dihydrobenzo[d][1,4]dioxin moiety has been associated with anti-inflammatory activities. Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro and in vivo .
  • Antimicrobial Properties : Some derivatives of pyrazole compounds exhibit antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .

Material Science

  • Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material has been explored in recent studies .
  • Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with specific functionalities, enhancing their thermal stability and mechanical properties .

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized several pyrazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The study found that compounds structurally related to 4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-6-propylbenzene-1,3-diol exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity .

Case Study 2: Organic Electronics

Another research effort focused on incorporating this compound into organic electronic devices. The findings suggested that films made from this compound demonstrated improved charge mobility compared to traditional materials used in OLEDs, leading to enhanced device performance .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phenolic hydroxyl groups undergo nucleophilic substitution, particularly at the ortho and para positions relative to existing substituents. Common reactions include:

Reaction Type Reagents/Conditions Outcome
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CFormation of ether derivatives
AcylationAcetyl chloride, pyridine, RTProduction of ester derivatives
SulfonationH₂SO₄, 0–5°CIntroduction of sulfonate groups

Oxidation Reactions

The dihydroxybenzene moiety is susceptible to oxidation under specific conditions:

Oxidizing Agent Conditions Product
KMnO₄Acidic aqueous solution, 60°CFormation of quinone derivatives
O₂ (Catalytic)Cu(II) catalyst, ethanol, RTPartial oxidation of phenolic groups

Pyrazole Ring Reactivity

The 1H-pyrazole core participates in electrophilic substitution and coordination chemistry:

Reaction Reagents Position Modified
NitrationHNO₃/H₂SO₄, 0°CC-4 position of pyrazole
HalogenationCl₂, FeCl₃, DCM, 25°CElectrophilic addition at C-3/C-5
Metal ComplexationPd(II) salts, DMF, refluxCoordination through pyrazole nitrogen

Benzodioxin Ring Modifications

The 2,3-dihydrobenzo[d] dioxin unit shows limited reactivity due to its electron-rich nature but can undergo ring-opening under extreme conditions:

Reaction Conditions Outcome
Acid HydrolysisConcentrated HCl, 120°CCleavage to catechol derivatives
HydrogenationH₂, Pd/C, ethanol, 50°CReduction of dioxin ring to diol

Stability Considerations

Reaction conditions must balance functional group compatibility:

  • Temperature : Pyrazole decomposition occurs above 150°C

  • pH Sensitivity : Phenolic groups undergo deprotonation >pH 9, altering reactivity

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of hydroxyl groups

Q & A

Q. What are the established synthetic routes for preparing the pyrazoline-dihydrodioxin core of this compound?

The compound’s pyrazoline-dihydrodioxin scaffold can be synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate or substituted hydrazines. For example, describes the use of coumarin-based dihydrobenzo[b][1,4]diazepin intermediates to form pyrazoline derivatives. A typical procedure involves refluxing chalcone precursors with hydrazines in ethanol for 12–24 hours, followed by purification via recrystallization . Key parameters include stoichiometric control of hydrazine derivatives and temperature optimization to minimize byproducts like open-chain hydrazones.

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound’s purity and structure?

  • NMR : ¹H/¹³C NMR can resolve the pyrazoline ring protons (δ 2.5–3.5 ppm for CH₂ groups) and dihydrodioxin aromatic protons (δ 6.5–7.5 ppm) .
  • HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254–280 nm) is recommended for purity assessment, using acetonitrile/water gradients .
  • FTIR : Key bands include O-H stretch (~3400 cm⁻¹), C=O (1670–1700 cm⁻¹), and C-N (1250–1350 cm⁻¹) .

Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?

Antibacterial screening follows protocols like the broth microdilution method (CLSI guidelines). For example, details testing against Staphylococcus aureus and Escherichia coli using 96-well plates, with MIC values calculated via optical density measurements at 600 nm. Solubility is enhanced using DMSO (≤1% v/v), and results are validated with positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can X-ray crystallography and DFT studies elucidate structural nuances affecting reactivity?

Single-crystal XRD (as in ) reveals dihedral angles between the pyrazoline and dihydrodioxin rings, which influence π-π stacking and hydrogen-bonding networks. DFT calculations (B3LYP/6-311++G(d,p)) optimize geometry and predict frontier molecular orbitals, correlating HOMO-LUMO gaps with redox behavior . For instance, highlights intramolecular N-H···O bonds stabilizing the pyrazoline conformation, critical for biological interactions .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions (pH, solvent, cell lines). and suggest:

  • Standardizing solvent systems (e.g., PBS vs. DMSO).
  • Re-evaluating dose-response curves with larger sample sizes.
  • Using isogenic cell lines to control for genetic variability .

Q. How do solvent polarity and substituents impact pKa determination for acidic hydroxyl groups?

Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, acetone) with tetrabutylammonium hydroxide (TBAH) is ideal. shows that electron-withdrawing substituents (e.g., nitro groups) lower pKa by stabilizing deprotonated forms, while solvents with low dielectric constants (e.g., tert-butyl alcohol) shift pKa by 1–2 units due to reduced ion solvation .

Q. What strategies optimize synthetic yield while minimizing side reactions?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation ().
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30–60 minutes, improving yield by 15–20% .
  • Byproduct mitigation : Employ column chromatography (silica gel, ethyl acetate/hexane) to separate hydrazone intermediates from pyrazoline products .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

  • Substituent variation : Replace the 6-propyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and membrane penetration ( ).
  • Bioisosteric replacement : Substitute dihydrodioxin with benzodioxole to assess π-stacking efficiency ( ).
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions with target proteins (e.g., COX-2) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Characterization

TechniqueParametersEvidence
¹H NMRδ 2.8–3.2 ppm (pyrazoline CH₂)
HPLCRt = 8.2 min (ACN:H₂O = 70:30)
FTIRC=O stretch at 1685 cm⁻¹

Q. Table 2. Solvent Effects on pKa Determination

SolventpKa Shift vs. WaterEvidence
Isopropyl alcohol+1.3
N,N-DMF-0.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.